2-Fluorothieno[3,2-d]pyrimidine - 2103960-64-9

2-Fluorothieno[3,2-d]pyrimidine

Catalog Number: EVT-2521616
CAS Number: 2103960-64-9
Molecular Formula: C6H3FN2S
Molecular Weight: 154.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

Antibacterial Agents

Thieno[3,2-d]pyrimidines have been explored as potential antibacterial agents [, ]. Their mechanism of action often involves inhibiting bacterial enzymes essential for survival and growth.

Antitumor Agents

Several studies have investigated thieno[3,2-d]pyrimidines for their antitumor properties [, , , , ]. These compounds can target various cellular processes involved in cancer cell growth and proliferation, including DNA replication, cell cycle progression, and angiogenesis.

HIV-1 Reverse Transcriptase Inhibitors

Thieno[3,2-d]pyrimidines have shown promise as HIV-1 reverse transcriptase inhibitors []. They can bind to the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding site of the enzyme, preventing viral replication.

Phosphatidylinositol 3-Kinase Inhibitors

Certain thieno[3,2-d]pyrimidine derivatives have demonstrated potent inhibition of phosphatidylinositol 3-kinase (PI3K) [, , ]. PI3K is a critical enzyme involved in various cellular processes, including cell growth, proliferation, and survival, making it an attractive target for cancer therapy.

Sirtuin Inhibitors

Thieno[3,2-d]pyrimidine derivatives have also been explored as sirtuin inhibitors []. Sirtuins are a family of proteins that regulate various cellular processes, including metabolism, aging, and stress response. Inhibiting specific sirtuins has emerged as a potential therapeutic strategy for treating cancer, metabolic disorders, and inflammatory diseases.

Human Epidermal Growth Factor Receptor 2/Epidermal Growth Factor Receptor Dual Inhibitors

Researchers have designed and synthesized pyrrolo[3,2-d]pyrimidine derivatives, structurally similar to thieno[3,2-d]pyrimidines, as dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) [, ]. These inhibitors show promise as anticancer agents, particularly for treating HER2-positive breast cancer and other cancers with overexpression of these receptors.

Compound Description: This series of compounds was synthesized using a three-component heterocyclization reaction under microwave irradiation. [] These compounds were found to have potential antifungal and antiparasitic properties. []

Relevance: While structurally distinct from 2-fluorothieno[3,2-d]pyrimidine, this compound class shares the core thiopyrano[3,2-d]pyrimidine system, highlighting the interest in this scaffold for developing bioactive molecules. []

Compound Description: These compounds were designed and investigated as potential inhibitors of ATR kinase and the PIKK family for cancer therapy. [] They were synthesized from thieno[2,3-b]pyridine-2-carboxylates, ultimately leading to various amino, hydrazino, and S-alkyl derivatives. []

Relevance: These derivatives share the thieno[3,2-d]pyrimidine core with 2-fluorothieno[3,2-d]pyrimidine, emphasizing the significance of this scaffold in medicinal chemistry and its potential for developing anticancer agents. []

5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolates

Compound Description: This class of compounds acts as multitargeted antifolates, inhibiting serine hydroxymethyltransferase 2 (SHMT2), and demonstrating potent in vitro and in vivo antitumor activity. [] Variations in bridge length and side chain aromatic rings were explored, with 5-carbon bridge lengths being crucial for potency. []

Relevance: Although structurally different from 2-fluorothieno[3,2-d]pyrimidine, these compounds exemplify the exploration of heterocyclic ring systems like pyrrolo[3,2-d]pyrimidine, structurally analogous to thieno[3,2-d]pyrimidine, for developing anticancer therapeutics. []

5-Substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines

Compound Description: Synthesized from 2,4-diazidopyrido[3,2-d]pyrimidine via SnAr reactions, these compounds incorporate diverse N-, O-, and S- substituents. [] The tetrazole tautomer was found to be favored in solution. [] Further functionalization was achieved via CuAAC and Staudinger reactions exploiting the azide tautomer. []

Relevance: This series, while not directly containing the thieno[3,2-d]pyrimidine core, highlights the exploration of fused pyrimidine systems, similar to 2-fluorothieno[3,2-d]pyrimidine, for their potential in medicinal chemistry. []

4-Azido-5H-pyrrolo[3,2-d]pyrimidine

Compound Description: This compound, analogous to 2-azidopyridines, functions as a catalyst in combination with CuI for the Glaser–Hay reaction of terminal alkynes, selectively yielding homocoupled 1,3-diynes. [] Notably, it avoids triazole formation, a common side reaction in CuAAC "click" chemistry, due to its equilibrium with a tetrazole isomer. []

Relevance: This compound, although lacking the thieno[3,2-d]pyrimidine core, showcases the exploration of analogous fused pyrimidine systems, similar to 2-fluorothieno[3,2-d]pyrimidine, for catalytic applications in organic synthesis. []

Compound Description: This class of compounds targets both mitochondrial and cytosolic one-carbon metabolism, inhibiting SHMT2 and other key enzymes. [] These compounds exhibited in vitro and in vivo antitumor efficacy, particularly against pancreatic cancer. [, ] Lead compound AGF347 showed promising results in pancreatic tumor xenograft models. [, ]

Relevance: This series, while not directly containing the thieno[3,2-d]pyrimidine core, further emphasizes the exploration of structurally similar fused pyrimidine systems, analogous to 2-fluorothieno[3,2-d]pyrimidine, as potential anticancer agents. [, ]

2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

Compound Description: GDC-0941 is a potent, selective, and orally bioavailable inhibitor of class I PI3K. [] It emerged from a series of thieno[3,2-d]pyrimidine derivatives investigated for their PI3K inhibitory activity. [] This compound advanced to human clinical trials for cancer treatment. []

Relevance: This compound directly exemplifies the potential of the thieno[3,2-d]pyrimidine scaffold, also present in 2-fluorothieno[3,2-d]pyrimidine, for developing therapeutics targeting specific enzymes, in this case, PI3K, for cancer therapy. []

2-[2-(2-Fluorobenzylidene)hydrazinyl]-4-(1-methyl-1H-indol-3-yl)thieno[3,2-d]pyrimidine

Compound Description: This compound demonstrated effective inhibition against the proliferation of HT-29, A549, and MKN45 cell lines. [] Its structure was confirmed by IR, 1H NMR, MS, elemental analyses, and X-ray diffraction. []

Relevance: This compound directly incorporates the thieno[3,2-d]pyrimidine core structure, highlighting the importance of this scaffold, shared by 2-fluorothieno[3,2-d]pyrimidine, in developing compounds with antiproliferative activities. []

Compound Description: This class of compounds, identified through encoded library technology, displays potent pan-inhibition against SIRT1/2/3, with nanomolar potency observed for several analogs. [] Structural studies revealed a key binding interaction between the carboxamide group and the nicotinamide C-pocket of the SIRT3 active site. []

Relevance: These compounds, despite lacking the fluorine substituent at the 2-position, emphasize the potential of the thieno[3,2-d]pyrimidine scaffold, also found in 2-fluorothieno[3,2-d]pyrimidine, for developing potent and selective inhibitors of therapeutic targets like sirtuins. []

4-Substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives

Compound Description: This series of compounds was synthesized from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, exploring various functional group substitutions at the 4-position. [] Many analogs exhibited potent anticancer activity against MCF-7, HeLa, and HCT-116 cell lines, comparable to doxorubicin. []

Relevance: These compounds, with their diverse substitutions on the thieno[3,2-d]pyrimidine core, emphasize the versatility of this scaffold, shared by 2-fluorothieno[3,2-d]pyrimidine, for developing anticancer agents. []

Compound Description: This class of compounds was designed to develop novel HER2/EGFR dual kinase inhibitors for various cancers. [] Compound 34e showed potent HER2 and EGFR inhibitory activity and tumor growth inhibition. [] Further optimization led to the development of TAK-285, a promising candidate for clinical development. []

Relevance: Although structurally different from 2-fluorothieno[3,2-d]pyrimidine, these compounds exemplify the exploration of heterocyclic ring systems like pyrrolo[3,2-d]pyrimidine, structurally analogous to thieno[3,2-d]pyrimidine, for developing anticancer therapeutics. []

Compound Description: Synthesized through a green and efficient one-pot condensation reaction, these compounds utilize choline hydroxide as a catalyst in an aqueous medium. []

Relevance: While structurally distinct from 2-fluorothieno[3,2-d]pyrimidine, these compounds demonstrate the continued interest and exploration of the broader furo[3,2-d]pyrimidine scaffold for novel applications. []

5-Substituted pyrrolo[3,2-d]pyrimidine analogs

Compound Description: These analogs (AGF347, AGF359) are transported by the proton-coupled folate transporter (PCFT), often overexpressed in solid tumors. [] They demonstrated potent inhibition of pancreatic cancer cell lines, particularly those with KRAS mutations (HPAC) and wild-type KRAS (BxPC-3). [] The compounds induced glycine and adenosine auxotrophy, indicating inhibition of both mitochondrial and cytosolic 1C metabolism. []

Relevance: Though lacking the thieno[3,2-d]pyrimidine core, these analogs highlight the continued exploration of similar fused pyrimidine systems, analogous to 2-fluorothieno[3,2-d]pyrimidine, for their potential as anticancer agents, especially those targeting specific metabolic pathways. []

2,4-Diaminopyrido[3,2-d]pyrimidine inhibitors of dihydrofolate reductase

Compound Description: These compounds were synthesized as potential anti-obesity agents by targeting the Neuropeptide Y (NPY) Y5 receptor subtype. [] Various modifications were made to the pyrrolo[3,2-d]pyrimidine lead structure, leading to the identification of several potent Y5 antagonists and the development of a pharmacophore model for the human Y5 receptor. []

Relevance: Although not directly containing the thieno[3,2-d]pyrimidine core, these compounds emphasize the exploration of analogous fused pyrimidine systems, similar to 2-fluorothieno[3,2-d]pyrimidine, for their potential in medicinal chemistry and drug development, particularly for obesity treatment. []

Compound Description: This series of compounds, synthesized from heterocyclic ketene dithioacetals and guanidine carbonate, displays interesting solid-state fluorescence properties. [] Compound 3c, with an amino group at the 2-position and a benzylamino group at the 4-position of the pyrimidine ring, showed the strongest fluorescence. []

Relevance: Although structurally different from 2-fluorothieno[3,2-d]pyrimidine by the presence of a benzene ring fused to the thiophene moiety, this compound class highlights the diverse applications of related heterocyclic systems incorporating the thieno[3,2-d]pyrimidine core. []

Compound Description: This benzofuran derivative was evaluated for its anti-inflammatory activity in acute inflammation models using carrageenin-induced rat paw edema and turpentine-induced peritonitis. [, ] The compound exhibited significant anti-inflammatory activity in both models, suggesting its potential as an anti-inflammatory agent. [, ]

Relevance: This compound, while not directly containing the thieno[3,2-d]pyrimidine core, exemplifies the exploration of related fused pyrimidine systems, similar to 2-fluorothieno[3,2-d]pyrimidine, for their therapeutic potential in various disease models, particularly inflammatory disorders. [, ]

Compound Description: Designed as PI3K inhibitors, compound 10e exhibited significantly greater potency (400-fold) compared to the initial lead compound 2a. [] Further analysis revealed potent inhibitory activity against p110beta isoform. [] In vivo studies showed anti-proliferative activity against various cell lines and efficacy against HeLa tumor xenografts in mice. []

Relevance: Although structurally different from 2-fluorothieno[3,2-d]pyrimidine, these compounds demonstrate the ongoing exploration of related heterocyclic systems for their potential as therapeutic agents, emphasizing the importance of structural modifications for optimizing potency and selectivity. []

Ethyl 2-amino/aryloxy-3-aryl-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate derivatives

Compound Description: These derivatives were efficiently synthesized by reacting diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate with aromatic isocyanates. []

Relevance: Though lacking the thieno[3,2-d]pyrimidine core, the synthesis and investigation of these compounds highlight the exploration of structurally analogous fused pyrimidine systems, similar to 2-fluorothieno[3,2-d]pyrimidine, for their potential applications in medicinal chemistry. []

Compound Description: These compounds, synthesized through regioselective S(N)Ar and metal-catalyzed cross-coupling reactions, showcase the diverse derivatization possibilities of the pyrido[3,2-d]pyrimidine scaffold. [, ]

Relevance: Though not directly containing the thieno[3,2-d]pyrimidine core, these compounds highlight the broader exploration of structurally similar fused pyrimidine systems, analogous to 2-fluorothieno[3,2-d]pyrimidine, for potential medicinal chemistry applications. [, ]

8-Cyano-7-ethoxy-4-oxo-9-phenyl-2-substituted-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidines and related derivatives

Compound Description: This series of pyridothieno-pyrimidine derivatives was synthesized from a common 2-chloropyridine precursor, showcasing the versatility of this heterocyclic system for generating diverse analogs. []

Relevance: These compounds, though more structurally complex, highlight the continued interest in exploring fused pyrimidine systems, similar to 2-fluorothieno[3,2-d]pyrimidine, for potential therapeutic applications. []

N-Alkyl-4-(alkylamino)-7-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives

Compound Description: These derivatives were synthesized through a solid-phase approach using an AMEBA resin, demonstrating the utility of solid-phase synthesis for generating thieno[3,2-d]pyrimidine analogs. []

Relevance: This series emphasizes the synthetic versatility of the thieno[3,2-d]pyrimidine scaffold, shared by 2-fluorothieno[3,2-d]pyrimidine, and its amenability to various synthetic strategies, including solid-phase methods, for generating diverse analogs. []

Compound Description: These C-nucleosides, incorporating pyrrolo[3,2-d]pyrimidine or thieno[3,2-d]pyrimidine rings with arabinofuranosyl or 2′-deoxyribofuranosyl sugar moieties, represent modifications at the 2′ position. []

Relevance: These compounds highlight the application of pyrrolo[3,2-d]pyrimidine and thieno[3,2-d]pyrimidine as nucleoside analogs, emphasizing the significance of these heterocyclic systems, similar to 2-fluorothieno[3,2-d]pyrimidine, in nucleoside chemistry and potential antiviral or anticancer applications. []

Pyrrolo[3,2‐d]pyrimidine Derivatives

Compound Description: These derivatives were synthesized through a novel and efficient approach using Cu(OTf)2‐catalyzed dehydrogenative C–H activation of uracil under atmospheric oxygen. []

Relevance: Though not containing the thieno[3,2-d]pyrimidine core, these compounds exemplify the exploration of structurally similar fused pyrimidine systems, like 2-fluorothieno[3,2-d]pyrimidine, for their potential biological activities and synthetic accessibility via innovative methods. []

Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity. [] Compounds 6h, 6e, 6i, and 6d exhibited promising activity against both bacterial and fungal strains. []

Relevance: These compounds demonstrate the potential of incorporating the thieno [3, 2-d] pyrimidine scaffold, also found in 2-fluorothieno[3,2-d]pyrimidine, into larger heterocyclic systems to develop new antimicrobial agents. []

Compound Description: These compounds were designed to address multiple targets implicated in Alzheimer's disease (AD), including amyloid-beta (Aβ) aggregation and cholinesterase (ChE) activity. [] Compound 8h (a quinazoline derivative) emerged as a potent inhibitor of Aβ40 aggregation and a dual ChE inhibitor. [] Compound 10b (a pyrido[3,2-d]pyrimidine derivative) also displayed anti-Aβ activity, dual ChE inhibition, and iron-chelating properties. []

Relevance: This study highlights the potential of quinazoline and pyrido[3,2-d]pyrimidine scaffolds, the latter being structurally related to 2-fluorothieno[3,2-d]pyrimidine, in developing multi-target agents for complex diseases like AD. []

6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim

Compound Description: These analogues were synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii, Toxoplasma gondii, and rat liver. [] These compounds aimed to target opportunistic infections in AIDS patients. [] Several analogs demonstrated potent DHFR inhibition and selectivity for the pathogenic enzymes over the mammalian counterpart. []

Relevance: These compounds, while not directly containing the thieno[3,2-d]pyrimidine core, emphasize the exploration of structurally similar fused pyrimidine systems, like 2-fluorothieno[3,2-d]pyrimidine, for developing anti-infective agents, particularly against opportunistic infections. []

2,4-Diamino-6-(anilinomethyl)- and 2,4-diamino-6-[(N-methylanilino)-methyl]pyrido[3,2-d]pyrimidines

Compound Description: These compounds were synthesized and evaluated as DHFR inhibitors from Pneumocystis carinii, Toxoplasma gondii, and rat liver. [] They were designed to be lipophilic nonclassical antifolates with high enzyme selectivity and potency. []

Relevance: These compounds, though not directly containing the thieno[3,2-d]pyrimidine core, highlight the exploration of structurally similar fused pyrimidine systems, like 2-fluorothieno[3,2-d]pyrimidine, for developing anti-infective agents, particularly against opportunistic infections, by targeting DHFR. []

5H-pyrrolo(3,2-d)pyrimidine (9-deazapurines)

Compound Description: Synthesized from 3-aminopyrrole derivatives, these compounds highlight the use of aminopyrroles as building blocks for generating modified purine analogs. []

Relevance: Although structurally different from 2-fluorothieno[3,2-d]pyrimidine, these compounds showcase the exploration of heterocyclic ring systems like pyrrolo[3,2-d]pyrimidine, structurally analogous to thieno[3,2-d]pyrimidine, for developing modified nucleobases with potential biological activities. []

3-Arylpiperazinylalkylpyrrolo[3,2-d]pyrimidine-2,4-dione derivatives

Compound Description: These derivatives were designed as structural analogs of the alpha1-adrenoceptor (alpha1-AR) ligand RN5 and evaluated for their binding affinity. [] Several compounds exhibited substantial alpha1-AR selectivity over other receptors. []

Relevance: Although structurally different from 2-fluorothieno[3,2-d]pyrimidine, these compounds exemplify the exploration of heterocyclic ring systems like pyrrolo[3,2-d]pyrimidine, structurally analogous to thieno[3,2-d]pyrimidine, for developing selective ligands for G protein-coupled receptors (GPCRs) like alpha1-ARs. []

Compound Description: This diverse set of compounds highlights the synthetic utility of thieno[2,3-b]pyridine-2-carbohydrazide as a starting material for constructing various fused heterocyclic systems. []

Relevance: While structurally diverse, this work emphasizes the broader exploration of heterocyclic systems containing the thieno[3,2-d]pyrimidine core, similar to 2-fluorothieno[3,2-d]pyrimidine, for potential medicinal chemistry applications. []

Compound Description: This series of fused heterocyclic compounds, including thieno[2,3-b]quinoline, quinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine, and pyrido[2′,3′:4,5]thieno[2,3-b]quinoline derivatives, was synthesized and investigated for potential biological activities. [] Certain compounds exhibited growth inhibitory activity against Saccharomyces Cerevisiae. []

Relevance: Although structurally distinct from 2-fluorothieno[3,2-d]pyrimidine, these compounds highlight the exploration of related heterocyclic systems containing the thieno[3,2-d]pyrimidine core for potential therapeutic applications, particularly antifungal activity. []

Pyrido[3′,2′:4,5] thieno[3,2-d]pyrimidine derivatives

Compound Description: This study focuses on the synthesis of the core structure pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and its derivatives. []

Relevance: This research directly explores the synthesis and properties of the pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine scaffold, highlighting its significance and relevance as a related system to 2-fluorothieno[3,2-d]pyrimidine in medicinal chemistry. []

Spiro[benzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidine-4,3'-indoline]-3-carbonitrile Derivatives

Compound Description: These complex spirocyclic compounds, incorporating benzothiazole, pyran, pyrimidine, and indoline rings, were synthesized through a catalyst-free, one-pot, three-component reaction. [] This efficient method highlights the increasing interest in synthesizing complex heterocyclic systems with potential biological activities.

Relevance: While structurally distinct from 2-fluorothieno[3,2-d]pyrimidine, this work emphasizes the broader interest in exploring diverse heterocyclic systems, including those with fused pyrimidine rings, for their potential medicinal chemistry applications. []

Compound Description: Building on previous work, this study focused on optimizing the back-pocket binding of pyrrolo[3,2-d]pyrimidine derivatives for improved HER2/EGFR dual inhibition. [] Compound 51m demonstrated potent HER2/EGFR inhibitory activity, favorable pharmacokinetic properties, and significant in vivo efficacy in tumor xenograft models. []

Relevance: Although structurally different from 2-fluorothieno[3,2-d]pyrimidine, these compounds exemplify the exploration of heterocyclic ring systems like pyrrolo[3,2-d]pyrimidine, structurally analogous to thieno[3,2-d]pyrimidine, for developing anticancer therapeutics. []

Compound Description: Starting from a naphthyl-substituted pyridinethione, various fused heterocyclic compounds were synthesized, highlighting the versatility of this starting material for generating diverse analogs. []

Relevance: This work emphasizes the broader exploration of heterocyclic systems containing the pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine core, a system closely related to 2-fluorothieno[3,2-d]pyrimidine, for potential applications in medicinal chemistry. []

Properties

CAS Number

2103960-64-9

Product Name

2-Fluorothieno[3,2-d]pyrimidine

IUPAC Name

2-fluorothieno[3,2-d]pyrimidine

Molecular Formula

C6H3FN2S

Molecular Weight

154.16

InChI

InChI=1S/C6H3FN2S/c7-6-8-3-5-4(9-6)1-2-10-5/h1-3H

InChI Key

KUKHYZRTBYHFMG-UHFFFAOYSA-N

SMILES

C1=CSC2=CN=C(N=C21)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.